反式-六氢异苯并呋喃-1,3-二酮

货号 B1353774

CAS 编号:

71749-03-6

分子量: 154.16 g/mol

InChI 键: MUTGBJKUEZFXGO-PHDIDXHHSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

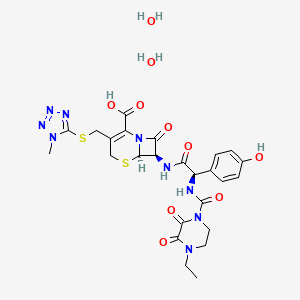

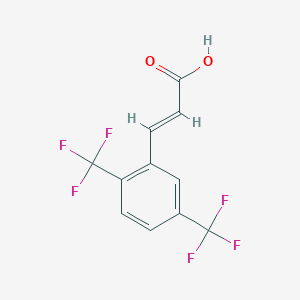

“trans-Hexahydroisobenzofuran-1,3-dione” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as “(3aR,7aR)-hexahydroisobenzofuran-1,3-dione” and “(+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride” among others .

Synthesis Analysis

While specific synthesis methods for “trans-Hexahydroisobenzofuran-1,3-dione” were not found in the search results, it is mentioned as a high-quality product with several applications in organic synthesis . It is a useful building block for the preparation of pharmaceuticals, agrochemicals, and more .Molecular Structure Analysis

The molecular structure of “trans-Hexahydroisobenzofuran-1,3-dione” can be represented by the InChI string:InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6 (5)8 (10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 . The molecular weight of the compound is 154.16 g/mol . Physical And Chemical Properties Analysis

“trans-Hexahydroisobenzofuran-1,3-dione” is a colorless, clear, viscous liquid . It has a melting point of 32-34°C, a boiling point of 158°C (at 17mmHg), a relative density of 1.18, and a flash point of 143°C .科学研究应用

Organic Synthesis

- Field : Organic Chemistry

- Application : trans-Hexahydroisobenzofuran-1,3-dione is used in the one-step synthesis of substituted isobenzofuran-1 (3H)-ones and isobenzofuran-1,3-diones from indane derivatives .

- Method : The process involves oxidizing indane derivatives with molecular oxygen and a mixture of molecular oxygen and H2O2 in subcritical water. This procedure is simple, economic, environmentally benign, and general, and it can be used for the synthesis of substituted isobenzofuran-1 (3H)-ones and isobenzofuran-1,3-diones in only one step and without a catalyst .

- Results : The indane derivatives were transformed into isobenzofuran-1 (3H)-one .

Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : N-heterocyclic compounds, such as trans-Hexahydroisobenzofuran-1,3-dione, are important in the process of drug design and development .

- Method : Various methodologies and technologies have emerged to address the green and sustainable production of various pharmaceutically and medicinally important N-heterocyclic compounds .

- Results : Numerous novel N-heterocyclic analogues with remarkable physiological significance and extended pharmaceutical applications are escalating progressively .

Resin Modifier

- Field : Polymer Chemistry

- Application : trans-Hexahydroisobenzofuran-1,3-dione is used as a resin modifier .

- Method : It is typically mixed with the resin during the manufacturing process to improve its properties .

- Results : The modified resin exhibits improved performance characteristics .

Epoxy Resin Curing Agent

- Field : Materials Science

- Application : trans-Hexahydroisobenzofuran-1,3-dione is used as a curing agent for epoxy resins .

- Method : It is mixed with the epoxy resin, and the mixture is then heated to initiate the curing process .

- Results : The cured epoxy resin exhibits enhanced mechanical and thermal properties .

Plasticizer

- Field : Polymer Chemistry

- Application : trans-Hexahydroisobenzofuran-1,3-dione is used as a plasticizer .

- Method : It is added to polymers to increase their flexibility, workability, and plasticity .

- Results : The plasticized polymer exhibits improved processing and performance characteristics .

Insect Repellent

- Field : Entomology

- Application : trans-Hexahydroisobenzofuran-1,3-dione is used as an insect repellent .

- Method : It is typically mixed with other ingredients to form a solution, which is then applied to areas where insect activity is a problem .

- Results : The solution helps to deter insects, reducing their presence in the treated areas .

Rust Preventive

- Field : Materials Science

- Application : trans-Hexahydroisobenzofuran-1,3-dione is used as a rust preventive .

- Method : It is typically applied to the surface of metals to form a protective layer that prevents oxidation .

- Results : The treated metal surfaces are less likely to rust, extending their lifespan and maintaining their appearance .

属性

IUPAC Name |

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449118 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Hexahydroisobenzofuran-1,3-dione | |

CAS RN |

71749-03-6, 14166-21-3 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)